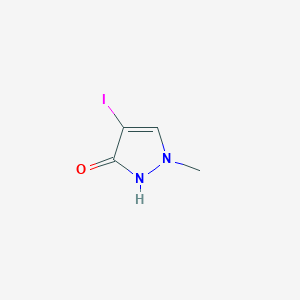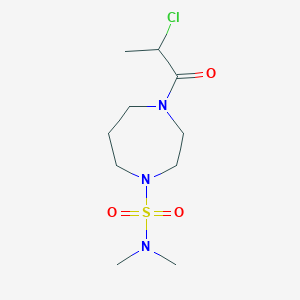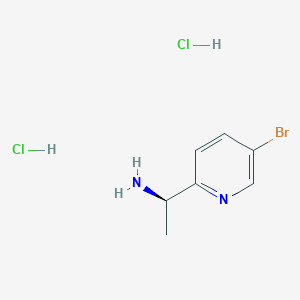![molecular formula C15H14F3N3O3S2 B2499047 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1428366-62-4](/img/structure/B2499047.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
: N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a synthesized organic compound. It falls under the class of heterocyclic compounds, which are known for their broad utility in various fields such as pharmaceuticals, agriculture, and material sciences. The structure consists of a thiazolopyridine ring with a methylsulfonyl group, and a trifluoromethylbenzamide moiety, which are essential for its activity.
準備方法
: Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common starting material might be 2-aminothiazole, which undergoes sulfonylation to introduce the methylsulfonyl group. Further cyclization forms the tetrahydrothiazolopyridine core. The final step usually involves coupling this core with 3-(trifluoromethyl)benzoyl chloride under amide-forming conditions, using reagents like triethylamine or pyridine as catalysts and solvents like dichloromethane at controlled temperatures. Industrial Production Methods: Industrially, the production scales up these laboratory methods, focusing on optimizing yields, reducing reaction times, and minimizing by-products. Continuous flow reactors and automated processes are often employed to ensure consistent quality and efficiency.
化学反応の分析
: Types of Reactions: This compound can undergo various chemical reactions such as:
Oxidation
: The methylsulfonyl group can be further oxidized under harsh conditions to yield sulfonate derivatives.
Reduction
: Reductive methods can target the trifluoromethyl group to yield less fluorinated analogs.
Substitution
: Halogenation and nitration at the benzamide ring provide additional reactive intermediates for further functionalization. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Conditions vary from acidic to basic and ambient to high temperatures. Major Products Formed: Oxidative reactions may yield sulfonic acids, while reduction and substitution can introduce varied functionalities enhancing the compound's utility.
科学的研究の応用
: In chemistry, this compound serves as a precursor for designing new heterocyclic analogs with potential catalytic or polymer-forming properties. In biology, its framework is useful in creating enzyme inhibitors or receptor antagonists due to its heterocyclic nature and functional groups which are crucial for binding. In medicine, derivatives are explored for therapeutic agents, possibly targeting inflammation or microbial infections. In industry, it can be a component in the production of advanced materials with specific electronic or thermal properties.
作用機序
: The compound exerts its effects by interacting with biological targets such as enzymes or receptors. The molecular targets could include enzymes like kinases or proteases, where the thiazolopyridine ring binds to the active site, while the trifluoromethylbenzamide moiety contributes to hydrophobic interactions. Pathways involve inhibition or modulation of these enzymes, impacting cellular processes like signal transduction or metabolic regulation.
類似化合物との比較
: Compared to other heterocyclic compounds like thiazoles, pyridines, or sulfonamides, N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide offers unique structural features such as the combined presence of a thiazole and pyridine in a single ring system, along with both trifluoromethyl and methylsulfonyl groups. Similar compounds include:
Thiazole-based drugs
Pyridine derivatives
Benzamides with various substituents
These comparisons highlight the distinctive chemical environment provided by this compound, making it a valuable molecule in synthetic and applied chemistry.
特性
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c1-26(23,24)21-6-5-11-12(8-21)25-14(19-11)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-4,7H,5-6,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUWJEAWSWJHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2498974.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)




![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
